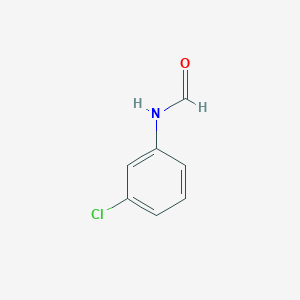

n-(3-Chlorophenyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chlorophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMJTLJZVNIVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283149 | |

| Record name | n-(3-chlorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-71-9 | |

| Record name | N-(3-Chlorophenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formanilide, 3'-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(3-chlorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N 3 Chlorophenyl Formamide

Direct Formylation of Amines as a Primary Synthetic Route

Direct formylation stands as the most prevalent and direct pathway for the synthesis of N-(3-Chlorophenyl)formamide. This approach involves the reaction of an amine with a formylating agent. Among the various formylating agents available, formic acid is a widely utilized reagent due to its ready availability, low cost, and role as both a reactant and a solvent in some cases. The reaction is a condensation process where the amine's nucleophilic nitrogen attacks the carbonyl carbon of the formylating agent, leading to the formation of an amide bond and the elimination of a small molecule, typically water. The efficiency of this direct formylation can be significantly influenced by the reaction conditions and the presence of a catalyst.

Reaction of m-Chloroaniline with Formic Acid

The reaction between m-chloroaniline and formic acid is a cornerstone for the laboratory and industrial synthesis of this compound. This reaction can often be carried out under neat (solvent-free) conditions, which is environmentally advantageous. scholarsresearchlibrary.com The process typically involves heating a mixture of m-chloroaniline and an excess of formic acid. The reaction proceeds to completion, yielding the desired formamide (B127407). The simplicity of this method, requiring basic laboratory equipment, makes it a practical choice for synthesis.

The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that are typically fine-tuned include temperature, the use of a solvent, and the stoichiometry of the reactants.

Temperature: The reaction temperature plays a crucial role in the rate of formylation. Generally, increasing the temperature accelerates the reaction. For the formylation of anilines with formic acid, temperatures in the range of 60-80°C are commonly employed, often leading to excellent yields. scholarsresearchlibrary.commdpi.com

Solvent: While the reaction can be performed under solvent-free conditions, the choice of solvent can influence the reaction's efficiency. In some cases, a solvent can aid in heat transfer and solubility of the reactants. For instance, the use of polyethylene glycol (PEG) has been reported to facilitate the formylation of anilines at room temperature. mdpi.com Toluene can also be used, particularly with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion. mdpi.com

Stoichiometry: The molar ratio of m-chloroaniline to formic acid is another important factor. Using an excess of formic acid can help to drive the equilibrium towards the product side. A common approach is to use a 1:4 molar ratio of the amine to formic acid to achieve high yields. scholarsresearchlibrary.com

Interactive Data Table: Optimization of N-formylation of Anilines

| Entry | Amine | Formylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline (B41778) | Formic Acid | Neat | 60 | 1 | 95 |

| 2 | 4-Chloroaniline (B138754) | Formic Acid | Neat | 60 | 1.5 | 92 |

| 3 | Aniline | Formic Acid | Water | 60 | 3 | 65 |

| 4 | Aniline | Formic Acid (1:4 ratio) | Neat | 60 | 1 | 98 |

This table presents representative data on the N-formylation of anilines under various conditions, illustrating the impact of solvent and stoichiometry on reaction outcomes.

To enhance the rate and efficiency of the formylation reaction, various catalyst systems have been explored. These catalysts function by activating either the amine or the formic acid, thereby lowering the activation energy of the reaction. The use of a catalyst can lead to milder reaction conditions, shorter reaction times, and improved yields.

Thiamine hydrochloride, also known as Vitamin B1 (VB1), has emerged as a non-toxic, inexpensive, and readily available organocatalyst for the N-formylation of amines. nih.govresearchgate.net It has been demonstrated to effectively catalyze the reaction between amines and formic acid under solvent-free conditions at elevated temperatures (typically around 80°C). nih.govresearchgate.net The proposed mechanism suggests that thiamine hydrochloride activates formic acid through hydrogen bonding, thereby enhancing its reactivity towards the amine. mdpi.com This catalytic system has been successfully applied to a range of aromatic and aliphatic amines, affording the corresponding formamides in high yields. nih.gov

Interactive Data Table: Thiamine Hydrochloride Catalyzed N-Formylation of Amines

| Entry | Amine | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | 2 | 80 | 1 | 96 |

| 2 | 4-Methylaniline | 2 | 80 | 1 | 95 |

| 3 | 4-Methoxyaniline | 2 | 80 | 1.5 | 94 |

| 4 | 4-Chloroaniline | 2 | 80 | 2 | 92 |

This table showcases the effectiveness of thiamine hydrochloride as a catalyst for the N-formylation of various anilines, providing high yields under solvent-free conditions.

A variety of inorganic and organic acids have been employed as catalysts for the N-formylation of amines. Lewis acids such as zinc chloride (ZnCl₂), zinc oxide (ZnO), ferric chloride (FeCl₃), and aluminum chloride (AlCl₃) have been shown to be effective. mdpi.com Among these, ZnCl₂ is often favored due to its low cost and environmental friendliness. mdpi.com The typical reaction conditions involve heating the amine with formic acid in the presence of a catalytic amount of the Lewis acid. mdpi.com

Solid acid catalysts, such as silica-supported sulfuric acid and sulfonic acid functionalized materials, also serve as efficient and recyclable catalysts for N-formylation. mdpi.com Organic acid catalysts like melamine-trisulfonic acid (MTSA) have been used to catalyze the formylation of anilines under solvent-free conditions, providing excellent yields in short reaction times. mdpi.com

Interactive Data Table: Acid-Catalyzed N-Formylation of Anilines

| Entry | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Aniline | ZnCl₂ (10 mol%) | Neat | 70 | 10 min | 95 |

| 2 | 4-Chloroaniline | ZnO (50 mol%) | Neat | 70 | 30 min | 94 |

| 3 | Aniline | Melamine-trisulfonic acid (3 mol%) | Neat | 60 | 40 min | 98 |

| 4 | 4-Nitroaniline | ZnCl₂ (10 mol%) | Neat | 70 | 90 min | 90 |

This table provides examples of different inorganic and organic acid catalysts used in the N-formylation of anilines, highlighting their high efficiency.

Transition metal complexes, particularly those of ruthenium, have been investigated as highly efficient catalysts for N-formylation reactions. Ruthenium pincer complexes, which feature a central metal atom held in a rigid tridentate ligand framework, have shown remarkable activity in various catalytic transformations, including the formylation of amines. These catalysts can facilitate the reaction under milder conditions and with high turnover numbers. While specific applications to m-chloroaniline are not extensively detailed, the general efficacy of ruthenium catalysts in the formylation of a broad range of amines suggests their potential applicability. For instance, ruthenium N-heterocyclic carbene catalysts have been reported for the N-formylation of amines using methanol (B129727) as the formyl source. mdpi.com

Catalyst Systems in Formylation Reactions

Ionic Liquid Catalysts

The application of ionic liquids as catalysts in the synthesis of formamides has been explored, offering advantages such as mild reaction conditions and catalyst reusability. Research into the N-formylation of amines has demonstrated the efficacy of 1,4-diazabicyclo[2.2.2]octane (DABCO)-based ionic liquids. In a study involving the formylation of various primary and secondary amines with formic acid under solvent-free conditions, two Brønsted acidic ionic liquids, DABCO₂(Cl)₂ and DABCO₂(HSO₄)₂, were utilized. researchgate.net

The synthesis of N-(4-chlorophenyl)formamide, a close structural analog of this compound, was used as a model reaction to investigate catalyst reusability. The results indicated that these ionic liquid catalysts could be recovered and reused multiple times without a significant loss of activity. researchgate.net This suggests a viable and environmentally conscious approach for the synthesis of this compound. The general applicability of this method to a range of anilines indicates its potential for the formylation of 3-chloroaniline (B41212).

Table 1: Reusability of DABCO-Based Ionic Liquid Catalysts in the N-formylation of 4-chloroaniline researchgate.net

| Catalyst | Run | Isolated Yield (%) |

|---|---|---|

| DABCO₂(Cl)₂ | 1 | 98 |

| 2 | 96 | |

| 3 | 95 | |

| DABCO₂(HSO₄)₂ | 1 | 98 |

| 2 | 97 |

Zeolite-Based Catalysis

Zeolites, with their porous structure and acidic properties, have been employed as heterogeneous catalysts in various organic transformations, including the N-formylation of amines. A study demonstrated a simple and efficient procedure for the N-formylation of amines using Zeolite A as a solid acid catalyst under solvent-free conditions at room temperature. medcraveonline.com

In this study, the reaction between 4-chloroaniline and formic acid was used as a model to test the catalytic activity. Without a catalyst, the reaction yielded only 25% of the product after 100 minutes. However, with the addition of H-Zeolite A, the yield increased to 95% in just 15 minutes. medcraveonline.commedcraveonline.com The catalyst could also be easily separated by filtration and reused multiple times without a significant decrease in its catalytic performance. medcraveonline.com The high efficiency and reusability of Zeolite A in the formylation of a substituted aniline like 4-chloroaniline strongly support its potential application in the synthesis of this compound from 3-chloroaniline.

Table 2: N-formylation of 4-chloroaniline using H-Zeolite-A medcraveonline.com

| Entry | Substrate | Product | Time (min) | Yield (%) |

|---|

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has gained prominence as a method to accelerate reaction rates and improve yields. This technique has been successfully applied to the N-formylation of amines. researchgate.netnih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes. researchgate.net

One approach involves the use of aqueous formic acid for the N-formylation of aliphatic and aromatic amines in open vessels under controlled microwave energy. researchgate.net This method avoids the need for solvents and catalysts, presenting an environmentally benign option. jetir.org Another reported microwave-assisted method for the N-formylation of amines utilizes a formic acid/silica gel system. jetir.org The reaction of a substrate with formic acid and acetic anhydride over silica gel, when irradiated in a microwave oven, leads to the formation of the corresponding formamide. jetir.org These findings suggest that microwave-assisted synthesis is a rapid and efficient strategy for the production of this compound from 3-chloroaniline and a suitable formylating agent.

Formylation Using Formylating Reagents

The direct use of specific formylating reagents is a common and effective strategy for the synthesis of N-formamides. mdpi.comscispace.com These reagents are typically highly reactive and can achieve formylation under various conditions.

Acetic Formic Anhydride

Acetic formic anhydride (AFA) is a widely utilized and effective reagent for the N-formylation of amines. mdpi.comscispace.comorgsyn.org It can be generated in situ from the reaction of formic acid and acetic anhydride. jetir.orgmdpi.com This in-situ generation is often preferred as AFA is sensitive to moisture. scispace.com

The formylation reaction using AFA is typically rapid, with reactions often reaching completion in under 15 minutes for a variety of amines, including aromatic ones. mdpi.com The high reactivity of AFA is attributed to the formyl group being more electrophilic and less sterically hindered than the acetyl group, leading to selective formylation. reddit.com The procedure generally provides high yields of the corresponding formamides. mdpi.com

Activated Formic Esters

Activated formic esters are another class of reagents employed for the N-formylation of amines. medcraveonline.comsemanticscholar.org These reagents offer an alternative to other formylating agents and can be effective under mild conditions. While specific examples for the synthesis of this compound are not detailed in the provided context, the general utility of activated formic esters in N-formylation reactions is acknowledged in the literature. scispace.com

Chloral

Chloral has been reported as a reagent for the N-formylation of amines. medcraveonline.comscispace.comsemanticscholar.org This method represents one of the conventional approaches to synthesizing formamides. Although less common than reagents like acetic formic anhydride, it provides a viable synthetic route. The specific conditions and efficacy for the synthesis of this compound would require further investigation but its inclusion in the repertoire of formylating agents is noteworthy. scispace.com

Synthesis via Carbon Dioxide Functionalization with Amines

The utilization of carbon dioxide (CO2) as a C1 building block for the synthesis of formamides represents a green and sustainable approach. researchgate.netrsc.orgresearchgate.netmdpi.com This method involves the reaction of amines with CO2 in the presence of a reducing agent and a catalyst.

The synthesis of formamides from CO2 and amines proceeds through reductive functionalization pathways. researchgate.netrsc.org In this process, CO2 is reduced and simultaneously functionalized with the amine. The reaction typically requires a reductant, such as hydrosilanes (e.g., phenylsilane), hydroboranes, or molecular hydrogen, to facilitate the reduction of CO2. researchgate.netrsc.org The initial step often involves the formation of an ammonium carbamate intermediate from the reaction of the amine with CO2. This intermediate is then reduced to the corresponding formamide. The selectivity of the reaction towards the formamide, as opposed to further reduction products like methylamines, can often be controlled by tuning the reaction conditions and the choice of catalyst and reducing agent. researchgate.net

A variety of catalytic systems have been developed to promote the synthesis of formamides from CO2 and amines. These include both metal-based and organocatalytic systems. researchgate.net Transition metal complexes, including those based on noble metals like ruthenium and iridium, as well as non-noble metals, have shown high activity. researchgate.net Organocatalysts, such as N-heterocyclic carbenes (NHCs) and various organic bases, have also been effectively employed. mdpi.com For the synthesis of this compound, a suitable catalytic system would facilitate the reaction between 3-chloroaniline and CO2 in the presence of a reductant. The choice of catalyst is crucial for achieving high yields and selectivity under mild reaction conditions. Recent research has focused on developing more sustainable and cost-effective catalysts, including those based on earth-abundant metals and recyclable organocatalysts. mdpi.com

Indirect Synthetic Pathways and Precursor Transformations

This compound can also be synthesized through indirect pathways that involve the transformation of related precursor molecules.

An important indirect route to this compound involves the conversion of other meta-substituted chlorophenyl compounds. A key precursor is 3-chloronitrobenzene. wikipedia.orgnih.gov This compound can be readily reduced to 3-chloroaniline. atamanchemicals.com The reduction of the nitro group to an amino group is a well-established transformation in organic synthesis and can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., the Bechamp reduction), or through catalytic hydrogenation. wikipedia.org Once 3-chloroaniline is obtained, it can then be subjected to any of the formylation methods described previously to yield this compound. This two-step sequence, starting from 3-chloronitrobenzene, provides a versatile and widely applicable method for the synthesis of the target compound.

Formamide Derivatives in Complex Molecule Synthesis (e.g., imidazo[1,5-c]pyrimidine)

Formamide derivatives, including this compound and its related structures, serve as versatile building blocks in the synthesis of more complex heterocyclic molecules. A notable example is their application in the construction of the imidazo[1,5-c]pyrimidine (B12980393) scaffold, a core structure found in various biologically active compounds.

Research has demonstrated a convenient one-pot synthesis of 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidines. In this synthetic route, an N-(arylmethyl)formamide, such as N-[(3-chlorophenyl)methyl]formamide, is a key starting material. The synthesis commences with the dehydration of the N-(arylmethyl)formamide using a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (B128534) (Et₃N). This step generates the corresponding isocyanide, in this case, 1-chloro-3-(isocyanomethyl)benzene.

The in situ generated isocyanide is then treated with a strong base, for instance, sodium hydride (NaH), to form a benzyl (B1604629) anion. This nucleophilic anion subsequently reacts with a substituted pyrimidine (B1678525), like 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP). The reaction proceeds through a nucleophilic attack of the benzyl anion on the pyrimidine ring, followed by an intramolecular cyclization to construct the fused imidazole ring, ultimately affording the imidazo[1,5-c]pyrimidine derivative. This one-pot methodology is attractive due to its operational simplicity and the ready availability of the starting materials.

The following table outlines the key reactants and intermediates in this synthesis:

| Compound Name | Role in Synthesis |

| N-[(3-chlorophenyl)methyl]formamide | Precursor to the isocyanide |

| 1-chloro-3-(isocyanomethyl)benzene | Key reactive intermediate |

| 4,6-dichloro-2-(methylsulfanyl)pyrimidine | Pyrimidine building block |

| Sodium Hydride | Base for anion generation |

| 1-Aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidine | Final heterocyclic product |

This example underscores the utility of formamide derivatives as precursors to isocyanides, which are highly valuable intermediates in the synthesis of complex nitrogen-containing heterocycles. The formamide group provides a stable and accessible handle that can be readily converted into a reactive isocyanide functionality, enabling the construction of intricate molecular architectures.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For N-(3-chlorophenyl)formamide, various NMR techniques have been employed to assign proton and carbon signals and to understand its conformational dynamics in solution.

The ¹H NMR spectrum of this compound is characterized by the presence of two distinct sets of signals, indicating the existence of two rotamers (or conformational isomers) in solution at room temperature. rsc.org This phenomenon arises from the restricted rotation around the amide C-N bond. In a chloroform-d (B32938) (CDCl₃) solvent, these rotamers are present in an approximate 3:1 ratio. rsc.org

The signals for the major and minor rotamers are observed at different chemical shifts (δ) measured in parts per million (ppm).

Interactive Data Table: ¹H NMR Spectral Data for this compound Rotamers in CDCl₃

| Rotamer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| Major (ca. 62%) | Formyl H (CHO) | 8.37 | s (singlet) |

| Aromatic H | 7.65 | t (triplet), J = 9 Hz | |

| Aromatic H | 7.37 | d (doublet), J = 8.5 Hz | |

| Aromatic H | 7.12 | d (doublet), J = 8.3 Hz | |

| Aromatic H | 7.11 | d (doublet), J = 8.0 Hz | |

| Minor (ca. 38%) | Formyl H (CHO) | 8.66 | d (doublet), J = 11.3 Hz |

| Aromatic H | 7.26-7.28 | m (multiplet) | |

| Aromatic H | 7.07 | t (triplet), J = 2 Hz | |

| Aromatic H | 6.94 | d (doublet), J = 8.7 Hz |

Data sourced from The Royal Society of Chemistry. rsc.org

The distinct chemical shifts for the formyl proton (around 8.37 ppm for the major rotamer and 8.66 ppm for the minor) are particularly indicative of the different spatial arrangements of the formyl group relative to the chlorophenyl ring in the two conformers. rsc.org

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the presence of rotamers, the spectrum of this compound in CDCl₃ shows a series of peaks corresponding to the carbons of both conformers. rsc.org

The signals for the aromatic carbons and the formyl carbon appear at distinct chemical shifts. The carbonyl carbon (C=O) is typically found in the downfield region of the spectrum.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (δ, ppm) |

| 158.8 |

| 134.9 |

| 131.1 |

| 130.2 |

| 125.5 |

| 125.0 |

| 120.1 |

| 119.0 |

| 117.9 |

| 116.9 |

Data sourced from The Royal Society of Chemistry. rsc.org

While specific COSY and HSQC data for this compound are not detailed in the provided research, these two-dimensional NMR techniques are invaluable for unambiguous structural assignment.

Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between adjacent protons on the aromatic ring, aiding in their precise assignment.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps protons directly to their attached carbons. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made from one-dimensional spectra.

This compound can potentially act as a ligand in coordination complexes with metals like tin. In the study of such related organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is a crucial analytical method. rsc.org The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom. An increase in the coordination number of the tin center, for instance from four to five or six, typically results in a significant upfield shift (to lower frequency) of the ¹¹⁹Sn NMR signal. This technique would allow researchers to determine how the formamide (B127407) ligand binds to the tin center in any newly synthesized organotin complexes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups, particularly the amide linkage. The principal vibrational modes include the N-H stretch, the C=O stretch, and C-N stretching of the amide group, as well as vibrations associated with the aromatic ring.

Interactive Data Table: Characteristic IR Absorption Frequencies for Amides

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Amide (N-H) | 3500–3250 | Medium |

| C=O Stretch | Amide I band | 1760–1665 | Strong |

| N-H Bend | Amide II band | 1650–1580 | Medium |

| C-N Stretch | Amide | ~1400 | Medium |

| C-H Stretch | Aromatic | 3100–3000 | Strong |

| C=C Stretch | Aromatic (in-ring) | 1600–1585 | Medium |

Frequency ranges are general values for the specified functional groups. orgchemboulder.commsu.edu

The exact positions of these bands in the spectrum of this compound provide a unique fingerprint for the molecule, allowing for its identification and characterization. The strong absorption from the carbonyl (C=O) group is one of the most prominent features in its IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS is becoming an industry standard for the analysis of novel compounds due to its capacity for data-independent acquisition, which enables retrospective data analysis as new information becomes available nih.gov.

For this compound (C7H6ClNO), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C7H6ClNO |

| Monoisotopic Mass | 155.0138 g/mol |

| Average Mass | 155.58 g/mol |

Note: Data derived from theoretical calculations.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and numerous fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation nih.govosti.gov.

In the EI-MS spectrum of this compound, the molecular ion peak [M]+• is observed at an m/z corresponding to its molecular weight. Key fragmentation pathways often involve the cleavage of the amide bond and loss of substituents from the aromatic ring.

Table 2: Key Fragments in the EI-MS of this compound

| m/z Value | Ion | Description |

| 155 | [C7H6ClNO]+• | Molecular Ion |

| 127 | [C6H6ClN]+ | Loss of CO |

| 157 | [C7H637ClNO]+• | Isotope Peak |

Note: This table presents a simplified representation of expected fragmentation patterns based on general principles of mass spectrometry.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for the unambiguous determination of a molecule's structure at the atomic level mdpi.com. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of its crystal structure can be constructed. This analysis reveals critical information such as the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. This technique has been successfully used to characterize a variety of related compounds, such as N-(chlorophenyl)pyridinecarboxamides, providing insights into their structural similarities and differences dcu.ie.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice pnrjournal.comnih.gov. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. This analysis provides a detailed picture of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing mdpi.com. For this compound, this method can elucidate the role of N-H···O hydrogen bonds and potential Cl···H or π-π stacking interactions in stabilizing the crystal structure.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. Studies on related N-phenylformamides, such as 2,6-disubstituted derivatives, have revealed that polymorphism and phase transformations are influenced by factors like hydrogen bonding, chloro-methyl exchange, and other weak intermolecular interactions rsc.orgrsc.orgorcid.orgresearchgate.netresearchgate.net. For instance, research has shown that the presence of a chlorine substituent can lead to phase transformations upon heating, where a room-temperature orthorhombic form converts to a high-temperature monoclinic form rsc.orgrsc.org. These studies on analogous compounds suggest that this compound may also exhibit polymorphic behavior, which could be investigated through thermal analysis and variable-temperature X-ray diffraction.

Elemental Analysis

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized chemical compounds. It provides a quantitative determination of the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) present in a sample. This data is crucial for verifying the empirical formula of a compound. By comparing the experimentally determined elemental composition with the theoretically calculated values based on the proposed molecular formula, researchers can confirm the compound's stoichiometry and assess its purity. A close correlation between the found and calculated values, typically within a ±0.4% margin, is widely accepted as a standard confirmation of a compound's identity and purity.

For this compound, the molecular formula is established as C₇H₆ClNO. Based on this formula, the theoretical elemental composition has been calculated. Although the compound has been characterized by elemental analysis, specific experimental findings were not detailed in the reviewed literature. The standard procedure involves combusting a small, precise amount of the substance in a stream of pure oxygen. The resulting combustion gases—carbon dioxide, water, and nitrogen oxides—are collected and measured to determine the percentages of the original elements.

The theoretical values derived from the molecular formula serve as the benchmark against which experimental results are measured.

Calculated Elemental Composition of this compound

The expected elemental percentages for this compound are detailed below. These values are calculated from the compound's molecular formula (C₇H₆ClNO) and the atomic masses of its constituent elements.

| Element | Symbol | Theoretical % |

| Carbon | C | 54.04% |

| Hydrogen | H | 3.89% |

| Chlorine | Cl | 22.79% |

| Nitrogen | N | 9.00% |

| Oxygen | O | 10.28% |

This table provides the foundational data used to verify the successful synthesis and purity of this compound through experimental analysis. The close agreement of found values with these theoretical percentages would confirm the compound's elemental makeup.

Reactivity Studies and Mechanistic Investigations

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving N-(3-Chlorophenyl)formamide are governed by the electronic properties of both the chloro-substituted phenyl ring and the formamide (B127407) moiety.

The chlorine atom at the meta-position of the phenyl ring significantly influences the electronic environment of the this compound molecule, primarily through its inductive and resonance effects.

Inductive Effect (-I): Due to its high electronegativity, chlorine exerts a strong electron-withdrawing inductive effect. youtube.comvedantu.com This effect pulls electron density from the benzene (B151609) ring through the sigma bond framework. stackexchange.comquora.com Consequently, the nitrogen atom of the formamide group becomes more electron-deficient, which in turn enhances the electrophilicity of the carbonyl carbon. This heightened electrophilic character makes the carbonyl carbon more susceptible to attack by nucleophiles. The inductive effect of chlorine is considered stronger than its resonance effect, leading to a net deactivation of the aromatic ring. doubtnut.comallen.in

Resonance Effect (+R): The chlorine atom also possesses lone pairs of electrons that can be delocalized into the aromatic pi-system, an effect known as resonance. quora.comgauthmath.com This electron donation primarily increases the electron density at the ortho and para positions relative to the meta position. youtube.com However, since the chlorine atom in this compound is in the meta position relative to the formamido group, its resonance effect has a less direct impact on the formamide's reactivity compared to its inductive effect.

The dominant electron-withdrawing nature of the chlorine atom deactivates the benzene ring, making it less reactive towards electrophilic aromatic substitution than benzene itself. stackexchange.com However, this same electron-withdrawing property enhances the electrophilicity of the formamide's carbonyl carbon, a key factor in its nucleophilic substitution reactions.

Table 1: Electronic Effects of Chlorine on the Phenyl Ring

| Effect | Description | Impact on this compound |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to chlorine's high electronegativity. | Increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack. |

| Resonance Effect (+R) | Donation of lone pair electrons into the aromatic pi-system. | Primarily affects ortho and para positions; has a minor influence on the formamide group from the meta position. |

The formamide group is an ambident nucleophile, meaning it has two potential sites for attack: the nitrogen and the oxygen atoms. The reactivity is heavily influenced by resonance within the amide bond. The lone pair of electrons on the nitrogen atom is delocalized onto the carbonyl oxygen, creating a resonance hybrid. solubilityofthings.com This delocalization increases the electron density on the oxygen atom and decreases it on the nitrogen, while also reducing the electrophilicity of the carbonyl carbon compared to other carbonyl compounds like ketones or esters. solubilityofthings.comchemistrysteps.com

Consequently, amides are generally less reactive towards nucleophilic acyl substitution. chemistrysteps.comlibretexts.org

Attack at Oxygen (O-Alkylation): The resonance structure places a negative charge on the oxygen atom, making it a likely site for electrophilic attack. Protonation, for instance, occurs preferentially on the oxygen atom. O-alkylation can be favored under specific conditions, often involving hard electrophiles.

Attack at Nitrogen (N-Alkylation): While the nitrogen atom's lone pair is involved in resonance, the amide can be deprotonated under basic conditions to form an amide anion. In this anionic form, the negative charge is primarily on the nitrogen, making it a potent nucleophile. Reactions of amide anions with electrophiles typically result in exclusive attack at the nitrogen. acs.org

The choice between N- or O-attack is influenced by factors such as the nature of the electrophile, solvent, and reaction conditions. For this compound, nucleophilic attack by an external nucleophile will target the electrophilic carbonyl carbon, while reactions involving the formamide group itself as the nucleophile will depend on whether the nitrogen is deprotonated.

Formamides, including this compound, can function as effective Lewis base organocatalysts in nucleophilic substitution (SN) reactions, particularly in the conversion of alcohols to alkyl halides. researchgate.netnih.gov

The general mechanism involves the activation of a reagent, such as benzoyl chloride, by the formamide catalyst. latrobe.edu.au The key steps are:

Nucleophilic Attack: The formamide's oxygen atom acts as a nucleophile and attacks the electrophilic center of the reagent (e.g., the carbonyl carbon of benzoyl chloride). This initial attack is often the rate-determining step of the catalytic cycle. researchgate.netfigshare.com

Formation of an Iminium Intermediate: This attack leads to the formation of a highly reactive Vilsmeier-Haack-type intermediate, specifically an alkoxyiminium chloride. This intermediate is a powerful electrophile.

Alcohol Activation and Substitution: The alcohol substrate then attacks the activated intermediate. Subsequent rearrangement and substitution lead to the formation of the final product (e.g., an alkyl chloride) and the regeneration of the formamide catalyst.

The catalytic efficiency of a given formamide is correlated with its Lewis basicity. researchgate.netlatrobe.edu.au The electron-withdrawing chlorine atom in this compound reduces the Lewis basicity of the formamide group compared to unsubstituted formanilide (B94145), which would likely affect its catalytic activity.

Table 2: General Mechanism of Formamide-Catalyzed Nucleophilic Substitution

| Step | Description | Key Species |

|---|---|---|

| 1 | Nucleophilic attack of the formamide catalyst on the reagent (e.g., Benzoyl Chloride). | Formamide, Reagent |

| 2 | Formation of a reactive alkoxyiminium intermediate. | Alkoxyiminium ion |

| 3 | Nucleophilic attack by the alcohol on the intermediate. | Alcohol, Intermediate |

| 4 | Product formation and regeneration of the formamide catalyst. | Alkyl Halide, Formamide |

Hydrogenation and Dehydrogenation Reactions

This compound can undergo catalytic hydrogenation and dehydrogenation, leading to important chemical transformations such as the formation of amines or decarbonylation.

The catalytic hydrogenation of formamides is a critical reaction, particularly in the context of carbon capture and utilization, where CO2 is converted to methanol (B129727) via a formamide intermediate. frontiersin.orgdntb.gov.uapnnl.gov The desired pathway for this compound is deaminative hydrogenation, which involves the cleavage of the C-N bond to yield 3-chloroaniline (B41212) and methanol. osti.gov

This process competes with deoxygenative hydrogenation (C-O bond cleavage), which would yield N-methyl-3-chloroaniline. The selectivity between these two pathways is crucial and can be controlled by the catalyst and reaction conditions. frontiersin.orgpnnl.gov

The proposed mechanism for deaminative hydrogenation proceeds as follows:

Initial Hydrogenation: The formamide is first hydrogenated to form a hemiaminal intermediate. frontiersin.org

C-N Bond Cleavage: This hemiaminal can then undergo C-N bond cleavage to release the amine (3-chloroaniline) and an intermediate such as formaldehyde (B43269).

Methanol Formation: The formaldehyde intermediate is subsequently hydrogenated to methanol.

Studies have shown that the addition of a base can shift the selectivity towards C-N cleavage. frontiersin.orgpnnl.gov The base is thought to deprotonate the hemiaminal intermediate, which prevents the dehydration step that leads to an imine intermediate and subsequent N-methylation. frontiersin.org

N-arylformamides can undergo catalytic decarbonylation to produce the corresponding primary amine, with carbon monoxide and hydrogen gas as byproducts. nih.govnih.gov This reaction provides a direct method for the deprotection of a formyl group under relatively mild conditions.

Recent research has demonstrated the efficacy of rare-earth and transition-metal catalysts for this transformation.

Lanthanum Catalysis: Lanthanum-based catalysts, such as La[N(TMS)2]3, have been shown to effectively catalyze the decarbonylation of N-aryl and N-alkenyl formamides without the need for additives. organic-chemistry.orgresearchgate.net This method is highly selective and overcomes the challenge of cleaving the strong C(acyl)-N bond. organic-chemistry.org

Ruthenium Catalysis: Ruthenium pincer complexes are also active catalysts for both the decarbonylation and dehydrogenation of formamides. nih.govrsc.orgchemrxiv.org The reaction pathway can be tuned to favor decarbonylation, leading to the formation of an amine and CO.

The decarbonylation of this compound using such a catalytic system would yield 3-chloroaniline, providing a valuable synthetic route to this compound from its formamide derivative.

Dehydrogenation of Formamides to Isocyanates

The dehydrogenation of N-substituted formamides presents a pathway to the corresponding isocyanates, which are highly reactive intermediates and valuable building blocks in organic synthesis, particularly for the production of polyurethanes and other polymers. In the case of this compound, this transformation would yield 3-chlorophenyl isocyanate. This reaction typically involves the removal of a hydrogen molecule (H₂) from the formamide group, often facilitated by a catalyst. While specific studies detailing the dehydrogenation of this compound are not extensively documented in publicly available literature, the general principle of formamide dehydrogenation is an established chemical transformation. The resulting 3-chlorophenyl isocyanate is a known compound used in various synthetic applications.

Vilsmeier Formylation Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. wikipedia.orgnrochemistry.commychemblog.comyoutube.com The key reagent in this reaction, the Vilsmeier reagent, is a chloroiminium ion that is typically generated in situ from a substituted formamide and an acid chloride, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgnrochemistry.commychemblog.com

This compound can serve as the formamide component in the generation of a Vilsmeier-type reagent. The reaction mechanism involves the activation of the formamide with phosphorus oxychloride to form a highly electrophilic chloroiminium species. This species then acts as the formylating agent, attacking an electron-rich aromatic substrate to introduce a formyl (-CHO) group. The final step of the reaction sequence involves hydrolysis to yield the aldehyde product. While dimethylformamide (DMF) is the most common formamide used in this reaction, other N-substituted formamides like this compound can, in principle, be employed to generate analogous formylating reagents.

Precursor Role in Organic Transformations

This compound is a valuable precursor for the synthesis of a range of more complex organic molecules. Its formamide functionality can be readily converted into other nitrogen-containing functional groups, making it a useful starting material in multistep syntheses.

Ureas and polyureas are important classes of compounds with applications ranging from pharmaceuticals to polymer science. The synthesis of these compounds often proceeds through isocyanate intermediates. As discussed in section 4.2.3, this compound can be dehydrogenated to form 3-chlorophenyl isocyanate. This isocyanate is a key precursor for the synthesis of N,N'-disubstituted ureas. For example, the reaction of 3-chlorophenyl isocyanate with an amine would yield an unsymmetrical urea (B33335). The symmetrical urea, N,N'-bis(3-chlorophenyl)urea, can be synthesized from 3-chloroaniline, which can be obtained from the hydrolysis of this compound.

Polyureas are polymers containing repeating urea linkages. Their synthesis typically involves the step-growth polymerization of a diisocyanate with a diamine. nih.govmdpi.comsphinxsai.com Therefore, difunctional analogues of this compound could theoretically serve as precursors to diisocyanates for polyurea synthesis.

Table 1: Synthesis of Urea Derivatives from this compound Precursors

| Starting Material | Reagent | Product |

| 3-Chlorophenyl isocyanate | Amine (R-NH₂) | N-(3-Chlorophenyl)-N'-R-urea |

| 3-Chloroaniline | Phosgene or equivalent | N,N'-Bis(3-chlorophenyl)urea |

This compound can be converted into several other important nitrogen-containing heterocyclic and acyclic compounds.

Isocyanides: The dehydration of N-substituted formamides is a common method for the synthesis of isocyanides. thieme-connect.comnih.govorganic-chemistry.org Various dehydrating agents can be employed for this transformation, including phosphorus oxychloride, triphenylphosphine/iodine, and other specialized reagents. thieme-connect.comnih.gov Applying these methods to this compound would yield 3-chlorophenyl isocyanide, a versatile reagent in organic synthesis, particularly in multicomponent reactions. thieme-connect.com

Formamidines: Formamidines are compounds containing the R-N=CH-NR'R'' functional group and have applications in medicinal chemistry and as synthetic intermediates. They can be synthesized from formamides by reaction with a primary or secondary amine, often in the presence of a coupling agent or under conditions that facilitate dehydration. researchgate.netnih.gov For instance, the reaction of this compound with an amine in the presence of a suitable activating agent would lead to the formation of a corresponding N,N'-disubstituted formamidine.

Oxazolidinones: Oxazolidinones are a class of heterocyclic compounds with significant biological activity, including use as antibiotics. nih.govorganic-chemistry.orgnih.gov While the direct conversion of a simple formamide like this compound to an oxazolidinone is not a standard transformation, the isocyanate derived from it (3-chlorophenyl isocyanate) can be a key building block in some synthetic routes to N-aryloxazolidinones. mdpi.com

Table 2: Synthetic Transformations of this compound

| Product Class | General Reaction |

| Isocyanides | Dehydration of the formamide |

| Formamidines | Reaction with an amine and a coupling agent |

| Oxazolidinones | Indirectly, via the corresponding isocyanate |

The formamide group in this compound can be considered a protected form of the corresponding amine, 3-chloroaniline. Therefore, a fundamental functional group conversion is the hydrolysis of the formamide back to the primary amine. This can be achieved under acidic or basic conditions. This deprotection strategy is useful in multi-step syntheses where the reactivity of the amino group needs to be temporarily masked. Furthermore, as detailed in the preceding sections, the formamide functionality can be converted to isocyanates and isocyanides, representing key functional group interconversions.

While some formamides have been investigated as Lewis base organocatalysts in certain organic reactions, there is currently no specific information available in the scientific literature detailing the use of this compound as a catalyst for the allylation or hydrosilylation of carbonyl compounds. These reactions are typically catalyzed by metal complexes or other types of organocatalysts.

Influence of Substituent Effects on Reactivity (e.g., electron-donating/withdrawing groups)

The reactivity of this compound in various chemical transformations is significantly influenced by the electronic properties of substituents on the phenyl ring. The principles of physical organic chemistry, particularly the concepts of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), provide a framework for understanding these effects. The Hammett equation is a valuable tool in quantifying the impact of meta and para substituents on the reaction rates and equilibrium constants of aromatic compounds.

The electronic influence of a substituent is generally categorized into two main effects: the inductive effect and the resonance effect. The inductive effect is the transmission of charge through a chain of atoms by electrostatic induction, while the resonance effect involves the delocalization of electrons through the π-system of the aromatic ring.

In the context of N-aryl amides like this compound, substituents can alter the electron density at the amide nitrogen and the carbonyl carbon, thereby affecting the molecule's susceptibility to nucleophilic or electrophilic attack. For instance, in reactions such as hydrolysis, the nature of the substituent on the aryl ring can either accelerate or decelerate the rate of reaction by stabilizing or destabilizing the transition states and intermediates.

Detailed Research Findings

Research into the hydrolysis of substituted formanilides provides quantitative data on the impact of various substituents on reaction rates. A computational study involving the acidic and alkaline bimolecular hydrolysis of a series of substituted formanilides has yielded valuable insights. The study calculated reaction enthalpies and correlated them with experimentally determined hydrolysis rate constants, providing a basis for predicting reactivity.

In acidic hydrolysis, the reaction typically involves protonation of the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The stability of the tetrahedral intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups on the phenyl ring can delocalize the positive charge that develops on the nitrogen atom in the transition state, thereby increasing the reaction rate. Conversely, electron-donating groups can decrease the rate by destabilizing this transition state.

The following table presents data from a study on the acidic hydrolysis of various substituted formanilides, illustrating the effect of different substituents on the reaction rate constant (k).

| Substituent | Position | Hammett Constant (σ) | Acidic Hydrolysis Rate Constant (k) x 10^5 (s^-1) |

| -COOH | para | 0.45 | 18.20 |

| -COOH | meta | 0.37 | 8.21 |

| -Br | para | 0.23 | 8.32 |

| -Br | meta | 0.39 | 10.80 |

| -Cl | para | 0.23 | 7.04 |

| -Cl | meta | 0.37 | 9.65 |

| -H | - | 0.00 | 7.39 |

| -OH | para | -0.37 | 2.67 |

| -OH | meta | 0.12 | 7.80 |

Data sourced from a computational analysis and modeling of substitution effects in the hydrolysis of substituted formanilides. researchgate.net

From the data, several trends can be observed:

Electron-Withdrawing Groups (EWGs): Substituents like -COOH, -Br, and -Cl, which are electron-withdrawing, generally increase the rate of acidic hydrolysis compared to the unsubstituted formanilide (-H). For example, a para-COOH group (σ = 0.45) results in a significantly higher rate constant (18.20 x 10^-5 s^-1) compared to the unsubstituted compound (7.39 x 10^-5 s^-1). This is consistent with the stabilization of the transition state by the EWG. The 3-chloro substituent in this compound, being an electron-withdrawing group, would be expected to enhance its reactivity in such reactions compared to formanilide itself.

Electron-Donating Groups (EDGs): The para-hydroxyl group (-OH), a strong electron-donating group (σ = -0.37), significantly decreases the rate of hydrolysis (2.67 x 10^-5 s^-1). This is attributed to the destabilization of the positively charged transition state by the EDG.

Positional Effects: The position of the substituent (meta or para) also plays a crucial role. For the -Br and -Cl substituents, the meta isomer leads to a slightly higher rate constant than the para isomer. This can be attributed to the interplay of inductive and resonance effects. In the meta position, the inductive effect is dominant, while in the para position, both inductive and resonance effects are at play.

These findings underscore the predictable yet nuanced influence of substituent electronic effects on the reactivity of N-aryl amides. The principles demonstrated here are applicable to a wide range of reactions involving this compound, providing a basis for understanding its chemical behavior and for the rational design of related compounds with tailored reactivity.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies on n-(3-Chlorophenyl)formamide have been identified in the surveyed literature. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict various molecular properties.

Information regarding the optimized geometry and electronic properties (such as HOMO-LUMO gap, dipole moment, and molecular electrostatic potential) of this compound derived from DFT calculations is not available.

Calculated vibrational frequencies (IR and Raman spectra) and NMR chemical shifts for this compound using DFT methods have not been reported in the available literature.

There are no published studies on the mechanistic pathways or transition state analyses involving this compound that have employed DFT calculations.

Predictions of the reactivity and stability of this compound based on DFT-derived descriptors (such as chemical hardness, softness, and electrophilicity index) are not available.

Quantum Theory of Atoms in Molecules (QTAIM)

A topological analysis of the electron density of this compound using the Quantum Theory of Atoms in Molecules (QTAIM) has not been found in the scientific literature. Such an analysis would provide insights into the nature of chemical bonds and intermolecular interactions within the molecule.

Natural Bond Orbital (NBO) Analysis

There are no available Natural Bond Orbital (NBO) analysis studies for this compound. NBO analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule.

Molecular Docking Studies (for related compounds/derivatives with computational relevance)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design for understanding drug-receptor interactions. While specific molecular docking studies for this compound are not extensively detailed in the provided research, numerous studies on structurally related compounds and derivatives highlight the utility of this approach in evaluating their potential biological activity.

These studies often involve docking derivatives of this compound against various protein targets to predict binding affinities and interaction modes. For instance, derivatives are commonly investigated for their potential as enzyme inhibitors or receptor antagonists.

A study on (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl) acryl amide, a derivative of capsaicin (B1668287) containing the 3-chlorophenyl moiety, utilized molecular docking to analyze its anti-inflammatory activity. researchgate.net Similarly, research into N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives employed induced-fit docking (IFD) to investigate their interactions with the phosphatidylinositol 3-kinase (PI3Kα) binding site, a key target in anticancer drug design. mdpi.com These studies show that derivatives can effectively occupy the binding site and interact with key residues. mdpi.com

In another example, (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl) methylene)-1H-1, 2, 3-triazole-4-carbohydrazide was studied to predict its interaction with DNA, with results indicating a binding free energy of -8.5 kcal/mol. researchgate.net Furthermore, isatin (B1672199) sulfonamide derivatives have been docked against the epithelial growth factor receptor (EGFR) active site, with binding free energies ranging from -19.21 to -21.74 Kcal/mol, indicating strong potential for anticancer effects. mdpi.com

These examples demonstrate a consistent strategy where the chlorophenyl feature is part of a larger molecular scaffold designed to interact with a specific biological target. The docking results provide crucial insights into the binding energy and specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

| Compound/Derivative | Protein Target | Key Findings/Binding Energy |

|---|---|---|

| (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl) acryl amide | Anti-inflammatory targets | Analysis of anti-inflammatory activity through docking simulations. researchgate.net |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives | Phosphatidylinositol 3-kinase (PI3Kα) | Derivatives occupy the PI3Kα binding site and engage with key binding residues. mdpi.com |

| (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl) methylene)-1H-1, 2, 3-triazole-4-carbohydrazide | DNA | Binding free energy was found to be -8.5 kcal/mol. researchgate.net |

| Isatin sulfonamide derivatives (e.g., 3a, 4b, 4c) | Epithelial Growth Factor Receptor (EGFR) | Binding free energies ranged from -19.21 to -21.74 Kcal/mol. mdpi.com |

| (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine | SARS-CoV-2 Main Protease (Mpro) | Analyzed for binding energy against viral proteins to evaluate potential as an antiviral agent. researchgate.net |

Lattice Energy Calculations for Crystal Structures

Lattice energy is a measure of the cohesive forces that bind ions or molecules together in a crystal. It represents the energy released when gaseous ions or molecules come together to form one mole of a crystalline solid. wikipedia.org This value is a crucial indicator of the stability of the crystal structure; a higher lattice energy corresponds to a more stable solid with stronger intermolecular forces, often resulting in higher melting points and lower solubility. wikipedia.org

Direct experimental measurement of lattice energy is not feasible. lumenlearning.com Instead, it is typically calculated using theoretical methods. For ionic compounds, the Born-Haber cycle is a common method that uses Hess's law to relate the lattice energy to other known thermodynamic quantities. lumenlearning.comlibretexts.org For molecular crystals, computational chemistry methods are employed. These calculations involve summing the interaction energies between a central molecule and all its neighbors in the crystal lattice. The energy of these non-covalent interactions can be calculated using principles from quantum mechanics.

Synthesis and Investigation of N 3 Chlorophenyl Formamide Derivatives

Modification of the Formamide (B127407) Moiety (e.g., thioformamide)

One of the fundamental modifications of N-(3-Chlorophenyl)formamide involves the conversion of the formamide's carbonyl group (C=O) into a thiocarbonyl group (C=S), yielding the corresponding N-(3-Chlorophenyl)thioformamide. This transformation alters the electronic properties and hydrogen-bonding capabilities of the moiety. The synthesis of thioamides from their amide precursors is a well-established process in organic chemistry.

Commonly, this conversion is achieved by treating the formamide with a sulfurizing agent. Phosphorus pentasulfide (P₂S₅) has been a traditional reagent for this purpose. google.com The reaction involves heating the formamide with phosphorus pentasulfide, often in a suitable solvent. google.com More modern reagents, such as Lawesson's reagent, are also frequently employed, sometimes offering milder reaction conditions and cleaner outcomes. The general transformation is outlined in the table below.

| Starting Material | Reagent | Product | Transformation |

|---|---|---|---|

| This compound | Phosphorus Pentasulfide (P₂S₅) or Lawesson's Reagent | N-(3-Chlorophenyl)thioformamide | Carbonyl to Thiocarbonyl |

This structural change from an oxygen to a sulfur atom significantly impacts the molecule's chemical reactivity, making thioformamides valuable intermediates in the synthesis of sulfur-containing heterocycles. google.com

Derivatization at the Phenyl Ring

Further diversification of the this compound structure can be achieved by introducing additional substituents onto the phenyl ring. The existing formamido (-NHCHO) and chloro (-Cl) groups on the aromatic ring direct the position of subsequent electrophilic aromatic substitution reactions. The formamido group is generally considered an ortho-, para-directing group, while the chloro group is also an ortho-, para-director. The interplay of these two groups governs the regioselectivity of further substitutions.

Potential derivatizations could include reactions such as nitration, halogenation, or sulfonation, leading to a variety of polysubstituted aniline (B41778) derivatives. For instance, N-formylation of various substituted anilines, including 4-chloroaniline (B138754) and 4-bromoaniline, has been shown to proceed efficiently, indicating the compatibility of the formamide synthesis with existing ring substituents. researchgate.net

| Reaction Type | Typical Reagents | Potential Product Type |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Nitro-N-(3-chlorophenyl)formamide |

| Halogenation | Br₂ / FeBr₃ | Bromo-N-(3-chlorophenyl)formamide |

| Sulfonation | Fuming H₂SO₄ | This compound sulfonic acid |

Heterocyclic Ring Formation Involving this compound or its Analogues

This compound and its structural analogues are valuable building blocks in heterocyclic synthesis. The formamide group, or derivatives thereof, can participate directly in cyclization reactions to form part of a new heterocyclic ring.

The synthesis of aziridine (B145994) rings, highly strained three-membered heterocycles, can be accomplished through various methods, including the aza-Darzens reaction. drexel.edu While this compound itself is not a direct precursor, its corresponding imine derivative, N-(3-chlorophenyl)methanimine, or more complex imines derived from 3-chloroaniline (B41212), can serve as key intermediates. The reaction of an N-sulfinylimine with an enolate can lead to the formation of N-sulfinylaziridine carboxylate esters, demonstrating a pathway to functionalized aziridines. drexel.edu Another approach involves the 1,3-dipolar cycloaddition of N-oxides, which can proceed through an aziridine derivative intermediate before ring opening. grafiati.com

The pyrazolo[3,4-d]pyrimidine core is a significant scaffold in medicinal chemistry. Formamides are crucial reagents in the construction of the pyrimidine (B1678525) portion of this fused heterocyclic system. A common synthetic route involves the cyclization of an appropriately substituted aminopyrazole with formic acid or formamide. mdpi.comnih.gov For example, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be reacted with formic acid under reflux to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com Similarly, refluxing ethyl 5-amino-1-phenyl-1H-pyrazolo-4-carboxylate with formamide also produces the cyclized pyrimidinone core. nih.gov By starting with a 1-(3-chlorophenyl)-substituted pyrazole (B372694) precursor, this methodology provides direct access to N-(3-Chlorophenyl) analogous derivatives.

| Precursor | Reagent | Product Core Structure | Reference |

|---|---|---|---|

| 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | Formic Acid | 1-(3-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | mdpi.com |

| Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | Formamide | 1-(3-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

A facile, one-pot method for preparing imidazo[1,5-c]pyrimidine (B12980393) derivatives has been developed that utilizes an analogue of this compound as a key intermediate. semanticscholar.org The synthesis begins with the preparation of N-[(3-chlorophenyl)methyl]formamide from 3-chlorobenzylamine (B151487) and formic acid. This formamide is then dehydrated using phosphoryl chloride (POCl₃) and triethylamine (B128534) (Et₃N) to generate the corresponding 1-chloro-3-(isocyanomethyl)benzene. semanticscholar.org This isocyanide is subsequently treated with sodium hydride to form a benzyl (B1604629) anion, which then reacts with 4,6-dichloro-2-(methylsulfanyl)pyrimidine to afford the final 1-(3-chlorophenyl)-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidine product. semanticscholar.org

Molecular hybridization is a powerful strategy for designing novel compounds, and hybrids incorporating quinazolinone and isoxazoline (B3343090) rings have been synthesized. mdpi.com Formamide plays a critical, albeit early, role in this synthesis. The quinazolin-4(3H)-one core is typically prepared through the condensation of an anthranilic acid with formamide. mdpi.comnih.gov This quinazolinone is then functionalized, for example, by N-alkylation with allyl bromide or propargyl bromide, to introduce a reactive handle for subsequent reactions. mdpi.comnih.gov The final hybrid molecule is constructed via a 1,3-dipolar cycloaddition reaction between the N-functionalized quinazolinone (the dipolarophile) and an in-situ generated nitrile oxide (the dipole). mdpi.comnih.gov This highly regioselective reaction efficiently links the two heterocyclic cores. mdpi.com

| Step | Reactants | Product | Key Transformation |

|---|---|---|---|

| 1 | Anthranilic Acid, Formamide | Quinazolin-4(3H)-one | Quinazolinone ring formation mdpi.comnih.gov |

| 2 | Quinazolin-4(3H)-one, Allyl Bromide | N-Allylquinazolin-4(3H)-one | N-Alkylation mdpi.com |

| 3 | N-Allylquinazolin-4(3H)-one, Arylnitrile Oxide | Quinazolinone-Isoxazoline Hybrid | 1,3-Dipolar Cycloaddition mdpi.com |

Based on a comprehensive search of available scientific literature, there is no specific information detailing the synthesis of metal complexes using this compound as a direct ligand. Research on the coordination chemistry of closely related molecules containing chlorophenyl or formamide moieties exists, but specific studies focused on this compound itself as a ligand are not present in the searched resources.

Therefore, the requested section "6.4. Synthesis of Metal Complexes with this compound Ligands," including detailed research findings and data tables, cannot be generated with scientific accuracy as per the instructions. The raw data required to construct this section is not available in the public research domain.

Conclusion and Future Research Directions

Summary of Key Research Findings

Research on N-(3-chlorophenyl)formamide has primarily established its identity and synthesis. It is recognized as a derivative of formamide (B127407) and 3-chloroaniline (B41212). chemsrc.com The most common synthesis route involves the N-formylation of 3-chloroaniline using reagents like formic acid, often facilitated by a catalyst. scispace.com One documented method employs zinc oxide (ZnO) as an effective catalyst under solvent-free conditions, highlighting a move towards greener synthetic protocols. scispace.com

Spectroscopic characterization is foundational to its current understanding. Data from 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy have been reported, confirming its molecular structure. scispace.com Mass spectrometry data further corroborates its molecular weight and fragmentation patterns. nih.gov These findings provide a solid baseline for its identity but represent only the starting point for a deeper investigation into its chemical behavior and potential applications. Formamides, in general, are known to be valuable precursors for synthesizing isocyanides and are used in Vilsmeier formylation reactions, suggesting potential reactivity pathways for this compound. primescholars.com

Unexplored Reactivity and Transformations

The reactivity of the formamide group in this compound presents numerous avenues for exploration. While formamides are known to undergo dehydration to form isocyanides, a systematic study to optimize this transformation for the 3-chlorophenyl derivative could yield a valuable synthetic precursor for multicomponent reactions.

Further research should investigate its behavior in other classical formamide reactions. For instance, its utility as a formylating agent or its participation in Vilsmeier-Haak-type reactions could be explored to synthesize novel aldehydes and heterocyclic compounds. The enzymatic hydrolysis of N-substituted formamides to yield amines and formate (B1220265) has been demonstrated with enzymes like N-substituted formamide deformylase, suggesting that biocatalytic transformations of this compound could be a sustainable route to producing 3-chloroaniline or its derivatives under mild conditions. nih.gov Exploring its condensation reactions to form N,N'-disubstituted formamidines is another promising area that could lead to compounds with novel structural and electronic properties.

Potential for Novel Catalyst Development in Synthesis

While ZnO has been shown to be an effective catalyst for the synthesis of this compound, there is significant scope for developing more advanced and sustainable catalytic systems. scispace.com Future work could focus on:

Nanocatalysis : Designing highly efficient, reusable solid acid magnetic nanocatalysts could offer improvements in reaction rates, yields, and catalyst recyclability, aligning with the principles of green chemistry. rsc.org

CO2 as a C1 Source : A key area of sustainable chemistry is the utilization of carbon dioxide as a chemical feedstock. rsc.org Developing homogeneous or heterogeneous catalytic systems that can facilitate the N-formylation of 3-chloroaniline using CO2 and a hydrogen source would be a significant advancement. rsc.orgresearchgate.net

Electrosynthesis : Electrochemical methods offer a green, energy-efficient alternative to traditional synthesis. nih.gov Investigating the electrosynthesis of this compound from 3-chloroaniline and a simple carbon source like methanol (B129727) or CO2 could provide a highly controlled, ambient-condition process. nih.govresearchgate.net Recent studies on the electrochemical co-reduction of CO2-derived molecules and nitrogen sources to produce formamide highlight the feasibility of this approach. researchgate.net

Table 1: Potential Catalytic Systems for this compound Synthesis

Advanced Spectroscopic and Computational Approaches

A deeper understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing applications. While basic NMR and MS data exist, advanced characterization is lacking. scispace.com

Advanced Spectroscopy : Techniques such as solid-state NMR, X-ray crystallography, and rotational spectroscopy could provide precise data on its solid-state conformation, crystal packing, and gas-phase structure. dcu.ieaanda.org Detailed vibrational analysis using FT-IR and Raman spectroscopy, combined with computational methods, can offer insights into its bonding and intermolecular interactions. azooptics.comresearchgate.net

Computational Chemistry : Density Functional Theory (DFT) studies can be employed to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energies, molecular electrostatic potential). materialsciencejournal.orgresearchgate.net Such studies, which have been successfully applied to other chlorophenyl derivatives, can help rationalize its chemical behavior. ijbiotech.comelsevierpure.com Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within its crystal lattice, providing insights into its physical properties. dcu.ie Furthermore, in-silico molecular docking studies could predict potential interactions with biological targets, opening avenues for medicinal chemistry applications. elsevierpure.comresearchgate.net

Integration with Materials Science or Advanced Synthetic Methodologies

The integration of this compound into materials science and advanced synthesis represents a significant, largely unexplored frontier.

Materials Science : Formamides are used as solvents and processing aids for polymers like polyacrylonitrile (B21495) and as softeners for paper and fibers. wikipedia.orgatamanchemicals.com The unique properties imparted by the chlorophenyl group—such as altered polarity, hydrophobicity, and potential for π-stacking—could make this compound a useful additive or specialty solvent in polymer science. A key unexplored area is its potential use as a monomer or a precursor to a monomer. For example, polymerization of its vinyl derivative (N-(3-chlorophenyl)-N-vinylformamide) could lead to novel polymers with specific optical or thermal properties.

Q & A

Q. What are the recommended synthetic routes for N-(3-Chlorophenyl)formamide, and how can reaction efficiency be optimized?

Methodological Answer: this compound can be synthesized via the N-formylation of 3-chloroaniline using formic acid or its derivatives. A green chemistry approach involves Ag nanoparticle (Ag NP)-catalyzed activation of formic acid, achieving high yields under mild conditions (e.g., 60–80°C, 4–6 hours). Spectral validation (e.g., ¹H-NMR δ 8.80–6.52 for formamide protons) confirms product purity . Optimization includes adjusting catalyst loading (0.5–2 mol%) and solvent selection (e.g., ethanol or water) to minimize side reactions like over-formylation.

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C-NMR : Key peaks include a formyl proton at δ ~8.80 (s, 1H) and aromatic protons in δ 6.52–7.30 (m, 4H). The formyl carbon appears at δ ~169.91 .

- LC-MS : The molecular ion [M+H]⁺ is observed at m/z 170.56 (calculated for C₇H₆ClNO).

- Elemental Analysis : Expect minor discrepancies (<0.3%) between experimental and theoretical values due to hygroscopicity or solvent residues .

Q. What crystallographic parameters are critical for resolving the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:

- Space Group : Monoclinic (e.g., P2₁/n for analogous compounds).

- Unit Cell Dimensions : For similar chlorophenyl amides, a ≈ 11.1 Å, b ≈ 4.85 Å, c ≈ 21.5 Å, α = 90.1° .

- Refinement Software : SHELXL (R-factor < 0.05) for high-precision refinement .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular design?

Methodological Answer: Graph set analysis (e.g., S (6) motifs) reveals intermolecular N–H···O bonds between the formamide group and adjacent molecules. These interactions stabilize the crystal lattice and can be modeled using Etter’s rules or the Cambridge Structural Database (CSD). For example, the N–H···O distance typically ranges from 2.85–3.10 Å, with angles ~160–170° .

Q. How should researchers resolve contradictions in elemental analysis data for this compound derivatives?

Methodological Answer: Discrepancies in carbon/hydrogen content (<0.5%) often arise from incomplete drying or residual solvents. Mitigation strategies:

- Thermogravimetric Analysis (TGA) : Verify thermal stability up to 150°C.

- Karl Fischer Titration : Quantify residual moisture (<0.1% w/w).